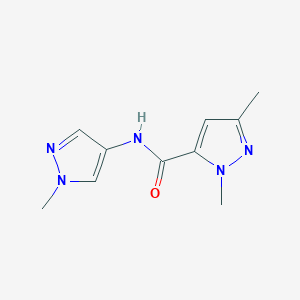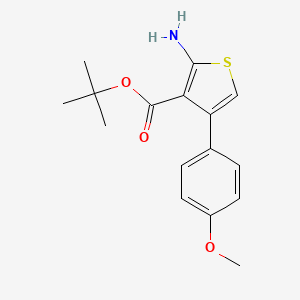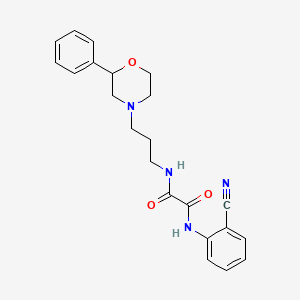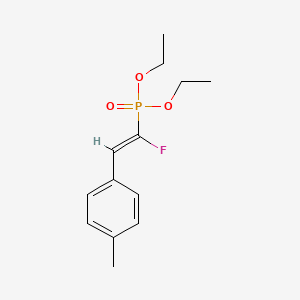
1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide, also known as DMP785, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMP785 has been shown to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
- Carboxamide Derivatives : Carboxamide derivatives of similar chemical structures have shown significant cytotoxic activity against various cancer cell lines, offering potential applications in anticancer drug development (Deady et al., 2003).
- Designer Drug Analysis : Detailed structural elucidation of similar designer drugs using NMR and MS techniques aids in understanding their biochemical interactions and potential medical applications (Girreser et al., 2016).
Pharmaceutical Applications
- Anticancer Properties : Compounds structurally related to 1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties, making them candidates for further investigation in cancer therapeutics (Rahmouni et al., 2014).
- Antileukemic Activities : Derivatives of similar pyrazole compounds have shown promising results in the treatment of leukemia, suggesting potential therapeutic applications for related compounds (Earl & Townsend, 1979).
Chemical Reactivity and Synthesis
- Novel Compound Synthesis : Research on similar pyrazole derivatives has led to the synthesis of new compounds with potential applications in various fields of chemistry and pharmacology (Beck & Lynch, 1987).
- Reactivity Studies : Studies on the reactivity of similar pyrazole ligands have contributed to the development of water-soluble pyrazolate rhodium(I) complexes, highlighting the versatility of these compounds in chemical synthesis (Esquius et al., 2000).
properties
IUPAC Name |
2,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-9(15(3)13-7)10(16)12-8-5-11-14(2)6-8/h4-6H,1-3H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIZPQGGQCCNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CN(N=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)

![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)


![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)

![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)
![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)